Predicted Physicochemical Properties Differentiate from Mono-Halogenated Analogs
Predicted physicochemical properties for 5-bromo-4-chloro-2-hydroxybenzoic acid, such as pKa and logP, show marked differences compared to its mono-halogenated analogs 5-bromosalicylic acid and 4-chlorosalicylic acid [1]. These differences are critical for anticipating behavior in biological assays and for selecting the appropriate compound for a given synthetic or formulation context [2].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 2.22 (Predicted) |
| Comparator Or Baseline | 4-Chlorosalicylic acid: pKa ~2.9 (Predicted) |
| Quantified Difference | ΔpKa ~0.7 |
| Conditions | Predicted values |
Why This Matters
A lower pKa indicates a stronger acid and will influence the compound's ionization state at physiological pH, directly affecting solubility and membrane permeability in biological assays.
- [1] ChemBase. 5-Bromo-4-chloro-2-hydroxybenzoic acid. ChemBase ID: 75571. View Source
- [2] P. Ertl, B. Rohde, P. Selzer. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry. 2000; 43(20): 3714-3717. View Source
